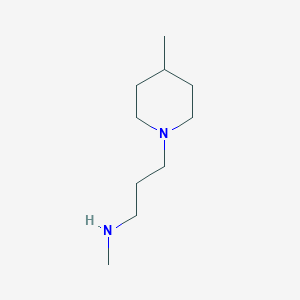
N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine
描述
N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is suggested that compounds with a primary or secondary amino group, such as this one, are often involved in inhibiting dpp-iv .
Mode of Action
It is known that the compound has a molecular formula of c 26 h 38 in 5 o , which may provide some insight into its interactions with its targets.
Biochemical Pathways
It is noted that similar compounds have shown significant improvement in erectile function score after 12 and 24 weeks of treatment .
Pharmacokinetics
The molecular formula c 26 h 38 in 5 o may provide some clues about its pharmacokinetic properties.
Result of Action
It is noted that similar compounds have resulted in significant improvement in erectile function score after 12 and 24 weeks of treatment .
Action Environment
It is noted that similar compounds have a longer duration of action that enables a once-daily dosing .
生物活性
N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its piperidine ring with a methyl group at the nitrogen atom and a propanamine side chain. This structure contributes to its pharmacological properties, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. It is believed to function as a modulator of neurotransmission, particularly in the central nervous system (CNS). The compound may exhibit agonistic or antagonistic effects depending on the specific receptor it targets.
1. Neuropharmacological Effects
Research indicates that this compound has significant neuropharmacological effects:
- Dopaminergic Activity : It may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.
- Antidepressant Potential : Preliminary studies suggest that this compound could exhibit antidepressant-like effects in animal models, making it a candidate for further investigation in mood disorders.
2. Anti-inflammatory Properties
Emerging evidence suggests that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential applications in inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Neuropharmacological Assessment
A study conducted on rodent models evaluated the impact of this compound on behavior indicative of anxiety and depression. Results showed a significant reduction in anxiety-like behaviors when administered at varying doses, suggesting its potential as an anxiolytic agent.
Study 2: Inflammatory Response Modulation
In vitro experiments using RAW 264.7 macrophages treated with lipopolysaccharides (LPS) revealed that this compound significantly decreased nitric oxide production and inflammatory markers compared to control groups. This supports its role as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-methyl-3-(4-methylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10-4-8-12(9-5-10)7-3-6-11-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVUSYBKLMCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















